4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride
Overview
Description
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a derivative of cyclohexene, featuring an aminomethyl group and a carboxylic acid group, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride typically involves the reaction of cyclohexene with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production standards.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Replacement of the aminomethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted cyclohexene derivatives .
Scientific Research Applications
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Medicine: Potential therapeutic applications, including anti-inflammatory and anti-cancer research
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: A structurally related compound used as an antifibrinolytic agent
Cyclohexene Derivatives: Various derivatives with different functional groups
Uniqueness
4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMZVMUXHCXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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